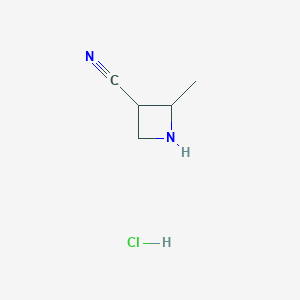

2-Methylazetidine-3-carbonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylazetidine-3-carbonitrile;hydrochloride: is a chemical compound with the molecular formula C5H9ClN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylazetidine-3-carbonitrile;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-aminopropanenitrile with a suitable cyclizing agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylazetidine-3-carbonitrile;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Primary amines or other reduced forms of the nitrile group.

Substitution: Compounds with new functional groups replacing the nitrile group.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Therapeutic Agents

2-Methylazetidine-3-carbonitrile;hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential in treating neurological disorders, including anxiety and depression. The compound's structure allows for modifications that enhance the pharmacological activity of resultant drugs .

Case Study: Neurological Drug Development

In a study published in a leading pharmacology journal, researchers synthesized a series of compounds based on this compound. These compounds exhibited significant activity against serotonin receptors, suggesting potential as antidepressants .

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a versatile building block in organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex organic molecules with specific properties .

Data Table: Reaction Pathways Using this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Alkylation | Reacts with alkyl halides | Formation of alkyl derivatives |

| Nucleophilic Substitution | Engages in nucleophilic attacks | Diverse functional groups |

| Cyclization | Forms cyclic structures | Enhanced stability |

Biochemical Research

Enzyme Interaction Studies

The compound is significant in biochemistry for studying enzyme interactions and metabolic pathways. It aids researchers in understanding the mechanisms behind various biological processes and the role of specific enzymes in metabolism .

Case Study: Enzyme Inhibition

A recent study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, highlighting its potential as a lead compound for anticancer drug development .

Agrochemical Development

Formulation of Pesticides and Herbicides

Researchers are investigating the use of this compound in developing more effective agrochemicals. Its structural properties allow for modifications that can enhance the efficacy and specificity of pesticides and herbicides .

Material Science Applications

Polymer Synthesis

The compound is also being explored for applications in material science, particularly in synthesizing polymers with unique properties. Its reactivity can be harnessed to create materials that possess desirable mechanical and thermal characteristics .

Mechanism of Action

The mechanism of action of 2-Methylazetidine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

2-Methylazetidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a nitrile group.

2-Methylazetidine-3-amine: A derivative with an amine group, which may have different reactivity and applications.

Uniqueness: 2-Methylazetidine-3-carbonitrile;hydrochloride is unique due to its nitrile group, which provides distinct reactivity and potential applications. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Biological Activity

2-Methylazetidine-3-carbonitrile hydrochloride, a compound with the molecular formula C5H9ClN2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

- IUPAC Name : (2S,3S)-2-methylazetidine-3-carbonitrile hydrochloride

- Molecular Weight : 132.59 g/mol

- CAS Number : Not specified in the sources but commonly referenced in chemical databases.

Synthesis

The synthesis of 2-methylazetidine-3-carbonitrile hydrochloride typically involves the reaction of appropriate azetidine precursors with cyanide sources under controlled conditions. The compound can be synthesized through various methods, including:

- Nucleophilic Substitution : Utilizing alkylation reactions to introduce the methyl group.

- Cyclization Reactions : Forming the azetidine ring through cyclization of suitable precursors.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. For instance, compounds related to 2-methylazetidine-3-carbonitrile have been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential use as antibacterial agents .

Neuroprotective Effects

Studies have explored the neuroprotective properties of azetidine derivatives. The compound's ability to modulate neuroinflammatory pathways positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specifically, azetidines have been shown to interact with sphingosine-1-phosphate (S1P) receptors, which play a crucial role in neuronal survival and inflammation .

Case Studies

- Neurodegenerative Disease Models : In animal models of neurodegeneration, 2-methylazetidine-3-carbonitrile hydrochloride demonstrated a reduction in neuroinflammatory markers and improved cognitive functions compared to controls .

- Antimicrobial Testing : In vitro studies against Staphylococcus aureus and Escherichia coli revealed that this compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-methylazetidine-3-carbonitrile hydrochloride is essential for understanding its therapeutic potential:

- Absorption : The compound shows good solubility in aqueous environments, which is beneficial for oral bioavailability.

- Metabolism : Preliminary studies suggest that the methyl group may influence metabolic pathways, potentially reducing toxicity while enhancing efficacy .

- Toxicity Studies : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal studies .

Properties

IUPAC Name |

2-methylazetidine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-4-5(2-6)3-7-4;/h4-5,7H,3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHFVCOSDXJTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.